Increased Lipophilicity Versus the Unsubstituted Pyrazole Core
The addition of the but-3-en-1-yl substituent significantly increases the compound's lipophilicity compared to the unsubstituted core scaffold, a critical factor for optimizing membrane permeability and blood-brain barrier penetration in drug candidates [1]. The target compound has a computed LogP of 0.5 [2].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | 2-(1H-pyrazol-4-yl)ethanamine (Core Scaffold), XLogP3 = -0.1 |
| Quantified Difference | Δ LogP = +0.6 |
| Conditions | Computational prediction via XLogP3 algorithm |
Why This Matters
This quantified shift in lipophilicity is crucial for scientists optimizing pharmacokinetic properties, where small changes in LogP can drastically alter a compound's ability to cross cell membranes.
- [1] PubChem. (2026). Compound Summary for CID 151416: 4-(beta-Aminoethyl)pyrazole. National Library of Medicine. View Source
- [2] PubChem. (2026). Compound Summary for CID 122240971: 1-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine. National Library of Medicine. View Source
